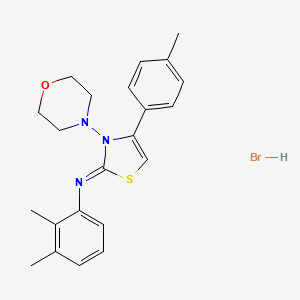
(Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a useful research compound. Its molecular formula is C22H26BrN3OS and its molecular weight is 460.43. The purity is usually 95%.
BenchChem offers high-quality (Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
Compounds containing morpholino, thiazolyl, and aniline groups have been explored for their roles in chemical synthesis and catalysis. For example, Dimethylformamide (DMF) has been demonstrated to act as an efficient source of carbon monoxide in palladium-catalyzed aminocarbonylations of aryl bromides, including those with morpholine and aniline as reaction partners (Wan, Alterman, Larhed, & Hallberg, 2002). This suggests that compounds with similar structural features might play a role in facilitating or undergoing novel catalytic reactions, particularly in the synthesis of complex organic molecules.
Antimicrobial Applications
Thiazole derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the potential of thiazole-containing compounds in developing new antimicrobial agents. For instance, a study on the synthesis of linezolid-like molecules and their evaluation against various microbial activities shows that thiazolyl compounds exhibit significant antitubercular activities (Başoğlu, Yolal, Demirba, & Bektaş, 2012). This suggests that "(Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide" may have potential applications in antimicrobial research, possibly leading to the development of new therapeutic agents.
Material Science and Organic Electronics
Thiazole and aniline derivatives have also been investigated for their applications in material science, including organic light-emitting diodes (LEDs) and organic electronics. The electroluminescent properties of zinc(II) 2-(2-hydroxyphenyl)benzothiazolate complexes suggest that related compounds could contribute to advancements in organic LED materials and technologies (Yu, Yin, Liu, Shuai, & Zhu, 2003). This hints at the potential utility of our compound of interest in developing new materials for electronic applications.
Drug Discovery and Pharmacological Research
The structural elements present in "(Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide" are reminiscent of those found in molecules with significant biological activities, such as kinase inhibitors and compounds with neuroprotective properties. For instance, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinase-2 (CDK2), a key enzyme in cell cycle regulation, highlighting the potential for such compounds in cancer therapy research (Wang et al., 2004). This suggests possible pharmacological applications for the compound , especially in areas related to cancer and cell cycle control.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS.BrH/c1-16-7-9-19(10-8-16)21-15-27-22(25(21)24-11-13-26-14-12-24)23-20-6-4-5-17(2)18(20)3;/h4-10,15H,11-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULUSEZEQPSVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC(=C3C)C)N2N4CCOCC4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2836355.png)
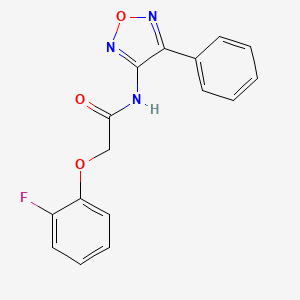


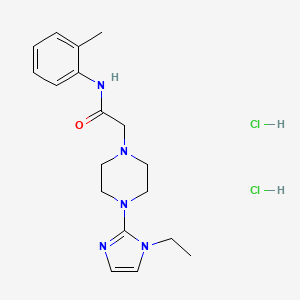
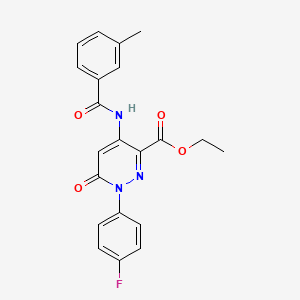
![[1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine](/img/structure/B2836366.png)
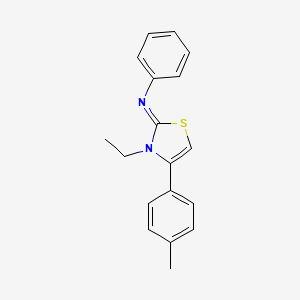
![N-(2,5-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2836368.png)
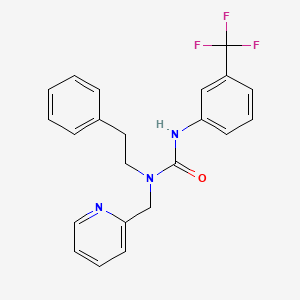
![4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methyl-1-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butan-1-one](/img/structure/B2836373.png)

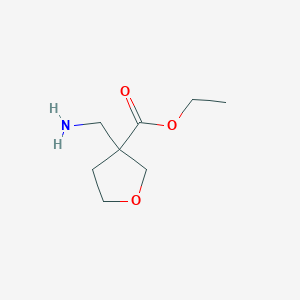
![N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide](/img/structure/B2836378.png)